Silane, chloro(4-chlorobutoxy)dimethyl-

Description

Evolution and Contemporary Relevance of Organosilicon Chemistry

The journey of organosilicon chemistry began in the mid-19th century, with early research focusing on the synthesis and characterization of simple organosilane molecules. sbfchem.com A pivotal moment in the field was the development of the "direct process" for the synthesis of methylchlorosilanes, which paved the way for the large-scale industrial production of silicones. rsc.org These polymers, with their characteristic siloxane (Si-O-Si) backbone, exhibit exceptional thermal stability, flexibility, and resistance to oxidation and UV radiation. zmsilane.com

In recent decades, the field has expanded dramatically beyond silicones. Contemporary organosilicon chemistry is a highly interdisciplinary field with significant contributions to materials science, organic synthesis, and medicine. cfsilicones.comresearchgate.net Researchers are actively exploring new synthetic methodologies, including catalytic processes and greener synthesis routes, to create novel organosilicon compounds with tailored properties. cfsilicones.com The unique characteristics of the silicon-carbon bond, which is longer and more polarizable than the carbon-carbon bond, impart distinct reactivity and stability to organosilicon compounds. cfsilicones.com This has led to their use in a wide array of applications, from advanced polymers and coatings to their role as essential reagents in organic synthesis and as building blocks for nanotechnology. cfsilicones.comgantrade.com

Strategic Importance of Functionalized Organosilanes in Advanced Chemical Research

Functionalized organosilanes are molecules that possess one or more reactive organic groups and often a hydrolyzable group, such as an alkoxy or chloro group, attached to the silicon atom. andisil.com This dual reactivity is the cornerstone of their strategic importance in advanced chemical research. They can act as molecular bridges, forming stable covalent bonds with both inorganic surfaces (like glass, metals, and silica) and organic polymers. zmsilane.com This coupling capability is crucial in the development of high-performance composite materials, where they enhance adhesion, durability, and mechanical properties. gantrade.comzmsilane.com

The versatility of functionalized organosilanes is further highlighted by their diverse applications:

Surface Modification: They are used to alter the surface properties of materials, imparting hydrophobicity, adhesion, or specific reactivity. gantrade.comsiltech.com

Crosslinking Agents: In polymer chemistry, they are employed to create cross-linked networks, which improves the thermal and mechanical stability of the resulting materials. gantrade.comandisil.com

Building Blocks for Advanced Materials: Functionalized organosilanes are key precursors in the synthesis of hybrid organic-inorganic materials, such as silsesquioxanes, which have applications in electronics, catalysis, and biomedical engineering. nih.govnih.gov

Nanotechnology: In the realm of nanotechnology, these compounds are used to functionalize nanoparticles, improving their dispersion in polymer matrices and imparting specific functionalities. nih.gov

The ability to tailor the functional groups on the silicon atom allows for the precise design of molecules for specific applications, making functionalized organosilanes indispensable tools in modern chemical research. nih.govrsc.org

Contextualization of Chloro(4-chlorobutoxy)dimethylsilane within Modern Organosilicon Science

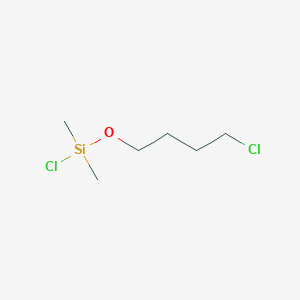

Silane (B1218182), chloro(4-chlorobutoxy)dimethyl- is a bifunctional organosilane. Its structure contains two distinct reactive sites: a chlorodimethylsilyl group and a 4-chlorobutoxy group. This dual functionality places it within the strategically important class of organosilanes that can be used to link different types of materials or to synthesize more complex molecular architectures.

The chlorodimethylsilyl group is a well-known reactive moiety in organosilicon chemistry. The silicon-chlorine bond is susceptible to nucleophilic attack, readily reacting with water, alcohols, and amines to form silanols, alkoxysilanes, and aminosilanes, respectively. chemicalbook.comlibretexts.orgnoaa.gov This reactivity allows for the covalent attachment of the silicon atom to surfaces containing hydroxyl groups or for the formation of siloxane polymers.

The 4-chlorobutoxy group provides a second site for chemical modification. The terminal chlorine atom on the butyl chain can participate in nucleophilic substitution reactions, allowing for the introduction of a wide range of other functional groups.

Due to its bifunctional nature, Chloro(4-chlorobutoxy)dimethylsilane can be envisioned as a versatile intermediate in several areas of modern organosilicon science:

Synthesis of Heterobifunctional Silanes: It can serve as a precursor for the synthesis of more complex silanes where the two chlorine atoms are replaced with different functional groups, leading to tailored molecules for specific applications.

Development of Novel Polymers: The compound could be used as a monomer or a cross-linking agent in the synthesis of specialized silicone polymers. The chlorobutoxy group could be further functionalized either before or after polymerization to impart specific properties to the final material.

Surface Modification: It could be used to modify surfaces in a two-step process. First, the chlorosilyl group can react with a hydroxylated surface, and subsequently, the chloroalkyl group can be used to attach other molecules.

While specific research on Chloro(4-chlorobutoxy)dimethylsilane is not extensively documented in publicly available literature, its chemical structure suggests significant potential as a valuable building block in the ongoing development of advanced organosilicon-based materials.

Data Tables

Table 1: Physical and Chemical Properties of Representative Chlorosilanes

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Chlorodimethylsilane | C₂H₇ClSi | 94.62 | 36 | 0.857 |

| Dichlorodimethylsilane | C₂H₆Cl₂Si | 129.06 | 70 | 1.064 |

| Trimethylchlorosilane | C₃H₉ClSi | 108.64 | 57 | 0.856 |

Interactive Data Table Users can sort the table by clicking on the column headers.

Detailed Research Findings

As a specific subject of dedicated research, "Silane, chloro(4-chlorobutoxy)dimethyl-" has limited presence in peer-reviewed literature. However, extensive research on related bifunctional and monofunctional organosilanes provides a strong basis for understanding its potential reactivity and applications.

Reactivity of the Si-Cl Bond: The silicon-chlorine bond in chlorosilanes is highly reactive towards nucleophiles. chemicalbook.comnoaa.gov This is a cornerstone of organosilicon chemistry, enabling the synthesis of a vast array of other functional silanes. The reaction with alcohols to form alkoxysilanes is a fundamental transformation. google.commdpi.com This reaction typically proceeds readily, often in the presence of a base to neutralize the HCl byproduct. libretexts.org The high reactivity of the Si-Cl bond makes chlorosilanes versatile silylating agents for protecting alcohol functionalities in organic synthesis. researchgate.net

Synthesis of Bifunctional Silanes: The synthesis of bifunctional organosilicon compounds is an area of active research due to their wide-ranging applications. rsc.org Common synthetic strategies include hydrosilylation, where a silicon-hydride bond is added across a double bond, and nucleophilic substitution reactions on chlorosilanes. rsc.orgresearchgate.netresearchgate.net For a compound like Chloro(4-chlorobutoxy)dimethylsilane, a plausible synthetic route would involve the reaction of dichlorodimethylsilane with 4-chlorobutanol. Control of stoichiometry would be crucial to favor the monosubstituted product over the disubstituted one.

Applications of Functionalized Alkoxysilanes: Alkoxysilanes, which can be readily formed from chlorosilanes, are widely used as surface modifying agents and as precursors for sol-gel processes. nih.govacs.org The alkoxy groups can hydrolyze in the presence of water to form silanols, which then condense to form stable siloxane networks on surfaces. andisil.com This chemistry is fundamental to their use as adhesion promoters and in the formation of protective coatings. gantrade.comzmsilane.com The presence of an additional functional group on the organic chain, such as the chloro group in the target molecule, allows for further chemical modification after the silane has been anchored to a surface or incorporated into a polymer matrix.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

chloro-(4-chlorobutoxy)-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14Cl2OSi/c1-10(2,8)9-6-4-3-5-7/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRRYDXHIOBXLOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(OCCCCCl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40453435 | |

| Record name | Silane, chloro(4-chlorobutoxy)dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1002-04-6 | |

| Record name | Silane, chloro(4-chlorobutoxy)dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Route Development

General Principles of Silicon-Carbon and Silicon-Oxygen Bond Formation

The unique chemical characteristics of silicon, being more electropositive than carbon, result in distinct properties for silicon-carbon (Si-C) and silicon-oxygen (Si-O) bonds. nih.gov These differences are fundamental to the synthetic strategies employed in organosilicon chemistry.

Establishment of Silane (B1218182) Scaffolds via Halosilane Chemistry

Halosilanes are key precursors in the synthesis of organosilicon compounds due to the reactive silicon-halogen bond. alfa-chemistry.comsinosil.com The direct reaction of alkyl or aryl halides with silicon, in the presence of a copper catalyst, is a primary industrial method for producing organohalosilanes. lkouniv.ac.in For laboratory-scale synthesis, the reaction of silicon tetrachloride with organometallic reagents like Grignard reagents or organolithium compounds is common. lkouniv.ac.inwikipedia.org

The reactivity of the silicon-halogen bond allows for nucleophilic substitution, enabling the introduction of organic moieties to form the desired silane scaffold. lkouniv.ac.in The strength of the silicon-halogen bond decreases down the group (Si-F > Si-Cl > Si-Br > Si-I), influencing the choice of halogen for specific synthetic transformations. lkouniv.ac.in

Key Methods for Organohalosilane Production: alfa-chemistry.com

Reaction of halogenated hydrocarbons with halosilanes using an organometallic compound.

Addition reaction of a halogen-containing silane with an unsaturated hydrocarbon.

Condensation reaction of hydrogen halides and halogenated hydrocarbons at elevated temperatures.

Redistribution of substituent groups in a silane in the presence of a catalyst.

Direct reaction of a halogenated hydrocarbon with silicon.

Alkoxysilane Synthesis Pathways and Transformations

The silicon-oxygen bond is significantly strong and stable, making alkoxysilanes important intermediates and products in organosilicon chemistry. wikipedia.orgfiveable.me The synthesis of alkoxysilanes can be achieved through several routes, including the reaction of chlorosilanes with alcohols. This reaction proceeds via nucleophilic substitution at the silicon center. libretexts.org

Another approach involves the base-catalyzed depolymerization of silica (B1680970) (SiO₂) with alcohols or diols, which can yield tetraalkoxysilanes or cyclic silicon alkoxides, respectively. nih.govacs.org The sol-gel process, involving the hydrolysis and condensation of alkoxysilane precursors, is a widely used method for creating silica-based materials. mdpi.comnih.gov

General Reactions for Alkoxysilane Synthesis:

From Chlorosilanes: R₃SiCl + R'OH → R₃SiOR' + HCl

From Silica: SiO₂ + 4R'OH + Base → Si(OR')₄ + 2H₂O nih.govacs.org

The transformation of alkoxysilanes can be achieved through various reactions, such as hydrolysis to silanols (R₃SiOH) and subsequent condensation to siloxanes (R₃Si-O-SiR₃). nih.gov

Targeted Synthesis of Chloro(4-chlorobutoxy)dimethylsilane and Analogues

The synthesis of the specific compound, chloro(4-chlorobutoxy)dimethylsilane, involves the formation of both a silicon-carbon and a silicon-oxygen bond on a dimethylsilane scaffold. The following sections explore relevant synthetic methodologies.

Grignard Reagent Mediated Reactions with Chlorosilanes

Grignard reagents (RMgX) are highly effective for forming silicon-carbon bonds by reacting with chlorosilanes. lkouniv.ac.ingelest.com This reaction has been a cornerstone of organosilane synthesis since its early development. acs.org The reaction of a Grignard reagent with a dichlorosilane, such as dimethyldichlorosilane, can be controlled to achieve partial substitution. gelest.com

For the synthesis of an analogue like a (4-chlorobutyl)dimethylsilane, a Grignard reagent derived from 1,4-dichlorobutane would be reacted with a suitable chlorosilane. However, the presence of the chloro group on the butyl chain can lead to side reactions. A more controlled approach would involve the reaction of a Grignard reagent with a pre-formed alkoxychlorosilane.

The kinetics of Grignard reactions with chlorosilanes have been studied, revealing that the reaction is faster in tetrahydrofuran (B95107) (THF) than in diethyl ether. researchgate.netnih.gov The reaction mechanism can involve both the RMgX and R₂Mg species present in the Schlenk equilibrium. researchgate.netnih.gov

Illustrative Reaction Scheme:

(CH₃)₂SiCl₂ + Cl(CH₂)₄OMgBr → (CH₃)₂Si(Cl)O(CH₂)₄Cl + MgBrCl

This represents a plausible, though not explicitly documented, pathway.

| Reactant 1 | Reactant 2 | Solvent | Typical Conditions | Product Class |

| Dichlorodimethylsilane | 4-chlorobutoxy magnesium bromide | THF | 0°C to reflux | Chloro(4-chlorobutoxy)dimethylsilane |

| Phenyltrichlorosilane | Ethylmagnesium bromide | Diethyl ether | Room Temperature | Phenyl(ethyl)dichlorosilane |

Palladium-Catalyzed Approaches in Organosilane Synthesis

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of silicon-carbon bonds, offering an alternative to traditional organometallic reagents. nih.govnih.gov These methods often exhibit high functional group tolerance. msu.eduorganic-chemistry.org For instance, the palladium-catalyzed silylation of aryl chlorides with disilanes can produce aryltrimethylsilanes in good yields. organic-chemistry.org

While direct palladium-catalyzed synthesis of chloro(4-chlorobutoxy)dimethylsilane is not prominently described, related methodologies suggest its feasibility. For example, palladium catalysts are used in the hydrosilylation of alkenes, which forms Si-C bonds. mdpi.com Palladium-catalyzed reactions of 2-silylaryl triflates have also been developed for the synthesis of cyclic organosilicon compounds. oup.com A key advantage of some modern palladium-catalyzed methods is the avoidance of fluoride (B91410) activators, instead utilizing organosilanols or their salts. nih.govnih.gov

| Catalyst | Substrate 1 | Substrate 2 | Reaction Type | Product Type |

| Pd(OAc)₂/phosphine ligand | Aryl halide | Disilane | Silylation | Arylsilane |

| Platinum catalyst | Alkene | Hydrosilane | Hydrosilylation | Alkylsilane |

| Palladium complex | 2-Silylaryl triflate | - | Intramolecular C-H activation | Cyclic organosilane |

Electrochemical Synthesis as an Emerging Methodology for Organosilicons

Electrochemical methods offer a novel and developing strategy for the synthesis of organosilicon compounds. rsc.orgrsc.org These techniques can provide alternative pathways for the formation of Si-Si and Si-C bonds, often avoiding the use of hazardous reagents like alkali metals. electrochem.org Electrosynthesis has been applied to the reductive silylation of allylic and benzylic halides. rsc.org

The electrochemical reduction of chlorosilanes can lead to the formation of disilanes. rsc.orgacs.org More advanced applications involve the electrolysis of organic halides in the presence of chlorosilanes to form functionalized silanes in a one-pot process, with yields reportedly up to 90%. electrochem.org While still an emerging field, electrochemical synthesis holds promise for the development of more sustainable and efficient routes to organosilicon compounds. rsc.orgrsc.org However, challenges related to accessibility and reproducibility still need to be addressed for widespread adoption. rsc.orgrsc.org

Methodological Advancements in Silane Synthesis

Recent progress in synthetic chemistry has led to the development of novel and more efficient methods for creating silicon-containing molecules. These advancements focus on radical-based reactions, precise control over molecular architecture, and the implementation of environmentally benign processes.

Radical Strategies for C-Si Bond Formation

The formation of carbon-silicon (C-Si) bonds, a fundamental step in the synthesis of organosilanes, has traditionally relied on anionic or transition metal-catalyzed pathways. However, radical-mediated strategies have emerged as a powerful alternative, offering unique reactivity and functional group tolerance. ccspublishing.org.cnnsf.gov These methods typically involve the generation of silyl (B83357) radicals or carbon-centered radicals that subsequently react to form the desired C-Si bond. ccspublishing.org.cn

Silyl radicals can be generated from various precursors, such as silylboronates or hydrosilanes, through initiation by peroxides, transition-metal catalysts, or photocatalysis. ccspublishing.org.cnrsc.org An important application is in the silylation of C(sp2)-H bonds in aromatic and heterocyclic compounds, which can proceed with high selectivity. ccspublishing.org.cn While the direct activation of robust C(sp3)-H bonds by silyl radicals is challenging, alkyl radical-initiated silylation has been developed to construct C(sp3)-Si bonds. ccspublishing.org.cn In these processes, an alkyl radical is first generated, which then reacts with a silicon-boron reagent to forge the C(sp3)-Si bond. ccspublishing.org.cn This approach has been successfully applied to a wide range of substrates, yielding alkyl silanes in moderate to excellent yields. ccspublishing.org.cn

| Radical Initiation Method | Description | Typical Precursors | Advantages |

| Peroxide Initiated | Thermal or photochemical decomposition of peroxides generates radicals that react with silanes. | Hydrosilanes, Silylboronates | Metal-free, simple conditions. |

| Transition-Metal Catalysis | Metals like copper can induce the decomposition of peroxides or directly activate Si-H or Si-B bonds. | Hydrosilanes, Silylboronates | High efficiency and selectivity. ccspublishing.org.cn |

| Photocatalysis | Visible-light photocatalysts generate excited states that can initiate radical formation. | Silylboronates | Mild reaction conditions, high functional group tolerance. |

| Alkali-Mediated | Bases like tBuOK can react with reagents in the presence of oxygen to generate silyl radicals. | Silylboronates | Metal-free conditions for specific transformations like dearomatization. rsc.org |

These radical strategies provide complementary methods to traditional approaches, expanding the toolbox for the synthesis of complex organosilanes, including the dimethylsilyl core of the target compound.

Stereochemical and Regiochemical Control in Functionalized Silane Synthesis

Achieving precise control over the three-dimensional arrangement of atoms (stereochemistry) and the specific location of bonds (regiochemistry) is paramount in modern chemical synthesis. In the context of functionalized silanes, this control allows for the creation of molecules with tailored properties. While Silane, chloro(4-chlorobutoxy)dimethyl- itself is not chiral at the silicon center, the methodologies developed for stereocontrolled synthesis are indicative of the advanced state of organosilicon chemistry.

Significant progress has been made in the asymmetric synthesis of silicon-stereogenic silanes, where the silicon atom itself is a chiral center. researchgate.netsnnu.edu.cnresearchgate.net This is often achieved through transition-metal-catalyzed enantioselective reactions. For instance, rhodium-catalyzed dehydrogenative C-H silylation can create chiral monohydrosilanes with excellent chemo-, regio-, and stereocontrol. researchgate.netresearchgate.net Similarly, copper-catalyzed hydrosilylation of alkenes using prochiral silanes provides an efficient route to enantioenriched alkyl-substituted Si-stereogenic silanes. researchgate.net

These methods rely on chiral ligands that coordinate to the metal catalyst, creating a chiral environment that directs the reaction to favor one stereoisomer over the other. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high levels of stereoselectivity.

| Catalytic System | Reaction Type | Key Feature | Reference |

| Rhodium-Diphosphine | Dehydrogenative C-H Silylation | Asymmetric synthesis of Si-stereogenic benzosiloles. | researchgate.net |

| Copper-Chiral Ligand | Intermolecular Hydrosilylation | Substrate-controlled regio- and enantioselectivity. | researchgate.net |

| Platinum(PPh3)4 | Si-H Borylation | Stereospecific synthesis of chiral silylboranes with retention of configuration. | chemrxiv.org |

| Rhodium Catalysis | Sequential Double Hydrosilylation | Efficient, atom-economical route to highly functionalized organosilanes. nih.gov |

Beyond creating chiral silicon centers, these advanced catalytic methods also provide exceptional regiochemical control, for example, in the selective functionalization of one specific C-H bond in a complex molecule. nih.gov Such precision is vital for constructing highly functionalized silanes for various applications.

Development of Green and Sustainable Synthetic Protocols

In line with the global push for environmental responsibility, the field of silane synthesis is increasingly adopting green and sustainable practices. mdpi.com These protocols aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. A key focus is moving away from traditional methods that rely on corrosive chlorosilanes and generate significant salt waste. rsc.org

One major advancement is the "direct synthesis" of alkoxysilanes from silicon metal and alcohols, which can bypass the need for chlorine-based intermediates entirely. mdpi.com This process, often catalyzed by copper, reacts silicon directly with an alcohol, such as ethanol, to produce valuable products like triethoxysilane and hydrogen gas. mdpi.com The only byproduct is hydrogen, which can be considered a green fuel. nih.gov

Catalysis plays a central role in these green protocols. For instance, air- and water-stable cobalt-based catalysts have been developed for the dehydrogenative coupling of hydrosilanes with alcohols. nih.gov This method proceeds under mild conditions, often at room temperature and in green solvents (the alcohol reactant itself), to produce value-added silyl ethers and hydrogen. nih.gov Another approach involves organocatalysis, where small organic molecules like amidine derivatives can efficiently catalyze the formation of silatranes in a solvent-free process, simplifying product isolation and reducing solvent waste. acs.org

| Sustainable Approach | Description | Advantages | Example |

| Direct Synthesis | Reaction of elemental silicon with alcohols, bypassing chlorosilane intermediates. mdpi.com | Chlorine-free, high atom economy, reduced waste. | Si + 3EtOH → HSi(OEt)3 + H2 |

| Dehydrocoupling Catalysis | Catalytic reaction of Si-H bonds with O-H or N-H bonds, releasing H2 gas. rsc.orgnih.gov | Atom-economical, produces H2 as the only byproduct, mild conditions. | R3SiH + R'OH --(Co-catalyst)--> R3SiOR' + H2 |

| Solvent-Free Synthesis | Conducting reactions without a solvent medium. acs.org | Reduced solvent waste, simplified purification, lower energy consumption. | Organocatalytic synthesis of silatranes. acs.org |

| Use of Green Solvents | Replacing hazardous organic solvents with environmentally benign alternatives. nih.gov | Reduced environmental impact and improved safety. | Using alcohols as both reactant and solvent in silane synthesis. nih.gov |

These sustainable methodologies represent a significant shift in the production of silicon compounds, offering pathways that are not only more efficient but also more aligned with the principles of green chemistry. mdpi.com

Mechanistic Investigations of Chloro 4 Chlorobutoxy Dimethylsilane Reactivity

Hydrolysis and Condensation Chemistry of the Alkoxysilane Moiety

The (4-chlorobutoxy)dimethylsilyl group undergoes hydrolysis and condensation, a set of reactions fundamental to sol-gel science and silicone polymer chemistry. These processes involve the cleavage of the silicon-oxygen bond of the alkoxy group, followed by the formation of silicon-oxygen-silicon linkages, known as siloxane bonds.

Acid- and Base-Catalyzed Hydrolytic Pathways and Silanol (B1196071) Intermediates

The hydrolysis of the alkoxysilane moiety is catalyzed by both acids and bases, proceeding through different mechanistic pathways. unm.edu In an acidic medium, the reaction is initiated by the rapid protonation of the alkoxy oxygen atom. This protonation makes the silicon atom more electrophilic and susceptible to a backside nucleophilic attack by a water molecule. unm.edugelest.comnih.gov This process leads to the formation of a pentacoordinate transition state, which then expels a molecule of 4-chlorobutanol to yield a silanol intermediate, dimethylsilanediol. unm.edu

Table 1: Comparison of Acid- and Base-Catalyzed Hydrolysis Mechanisms

Kinetics and Thermodynamics of Silanol Condensation to Form Siloxane Bonds

The silanol intermediate, dimethylsilanediol, is often unstable and undergoes condensation reactions to form stable siloxane (Si-O-Si) bonds. gelest.com This process can occur through two primary pathways: a water-producing condensation between two silanol groups or an alcohol-producing condensation between a silanol group and an unhydrolyzed alkoxysilane molecule. unm.edunih.gov

Thermodynamically, the condensation reaction is driven by the formation of the highly stable Si-O bond, which has a dissociation energy significantly higher than that of Si-C bonds. researchgate.netnih.gov The high stability of the siloxane linkage, which has about 50% ionic character, makes the formation of oligomeric and polymeric siloxanes a favorable process. gelest.com However, the process can be reversible under certain conditions, and the formation of thermodynamically stable, volatile cyclic siloxanes can occur, especially at elevated temperatures. gelest.com

Influence of Substituent Effects on Hydrolysis and Condensation Rates

The rates of both hydrolysis and condensation are significantly influenced by the electronic and steric nature of the substituents attached to the silicon atom.

Electronic Effects: Electron-withdrawing groups attached to the silicon atom stabilize the developing negative charge in the transition state of base-catalyzed hydrolysis, thus increasing the reaction rate. ingentaconnect.com Conversely, electron-donating groups, such as the two methyl groups in chloro(4-chlorobutoxy)dimethylsilane, increase the electron density on the silicon atom. This effect retards the rate of nucleophilic attack under basic conditions but can accelerate the reaction under acidic conditions by stabilizing the positively charged transition state. unm.eduresearchgate.net

Steric Effects: The bulkiness of the substituents on the silicon atom can hinder the approach of the nucleophile (water or hydroxide), thereby slowing down the rate of hydrolysis. libretexts.org The 4-chlorobutoxy group, being larger than a methoxy (B1213986) or ethoxy group, is expected to decrease the hydrolysis rate due to steric hindrance. gelest.com Similarly, bulky organic groups can also retard condensation reactions. researchgate.net The chloro-substituent on the butoxy chain is relatively distant from the silicon center, and its inductive effect on the reaction rate is likely to be less significant than the steric effect of the entire alkoxy group.

Table 2: Predicted Influence of Substituents in Chloro(4-chlorobutoxy)dimethylsilane on Reactivity

Reactivity of the Silicon-Chlorine Bond

The Si-Cl bond is a key functional group in organosilicon chemistry, characterized by its high reactivity toward a wide range of nucleophiles. wikipedia.orgchemeurope.com This reactivity stems from the significant polarity of the bond and the ability of silicon to expand its coordination sphere.

Nucleophilic Substitution Reactions at the Silicon Center

The silicon atom in chloro(4-chlorobutoxy)dimethylsilane is electrophilic and readily undergoes nucleophilic substitution, where the chloride ion acts as an excellent leaving group. masterorganicchemistry.com These reactions are fundamental to the synthesis of a vast array of organosilicon compounds. wikipedia.orgchemeurope.com

Common nucleophiles that react with the Si-Cl bond include water, alcohols, amines, and organometallic reagents. wikipedia.orgnoaa.gov The reaction with water, or hydrolysis, is typically rapid and exothermic, producing the corresponding silanol (in this case, (4-chlorobutoxy)dimethylsilanol) and hydrogen chloride (HCl). wikipedia.orgnoaa.gov The HCl produced can subsequently catalyze both the hydrolysis of the alkoxysilane moiety and the condensation of the resulting silanols.

The mechanism of nucleophilic substitution at silicon can proceed through pathways analogous to the SN1 and SN2 mechanisms in carbon chemistry, although the ability of silicon to form hypervalent intermediates makes the landscape more complex. libretexts.orgchemguide.co.uk The SN2-like pathway, involving a backside attack by the nucleophile and the formation of a trigonal bipyramidal intermediate or transition state, is common for primary and secondary alkyl halides and is often observed in silicon chemistry, leading to inversion of configuration at the silicon center. libretexts.orgyoutube.com

Interconversion Pathways Involving Chlorosilanes and Alkoxysilanes

Chlorosilanes and alkoxysilanes are synthetically interconvertible. The reaction of a chlorosilane with an alcohol is a standard method for the preparation of alkoxysilanes. This reaction, often carried out in the presence of a base like a tertiary amine to scavenge the HCl byproduct, is a nucleophilic substitution where the alcohol displaces the chloride. osti.gov

Conversely, alkoxysilanes can be converted back into chlorosilanes, although this is less common. This can be achieved by reaction with various chlorinating agents. For instance, randomization reactions between chlorosilanes and siloxanes can occur in the presence of acid, leading to the scission and reformation of siloxane bonds and the redistribution of chloro and alkoxy substituents. google.com The equilibrium between chlorosilanes and alkoxysilanes can be influenced by the reaction conditions, such as the removal of byproducts (e.g., HCl or alcohol) to drive the reaction toward the desired product.

Chemical Transformations of the 4-Chlorobutoxy Functional Group

The reactivity of the 4-chlorobutoxy group in chloro(4-chlorobutoxy)dimethylsilane is characterized by its susceptibility to nucleophilic attack at the carbon atom bearing the chlorine, as well as its potential for intramolecular cyclization. These transformations are influenced by the electronic and steric nature of the dimethylsilyl moiety.

Nucleophilic Substitution Reactions on the Chlorobutyl Chain

The carbon-chlorine bond at the terminus of the butoxy chain is a primary site for nucleophilic substitution. Due to the electronegativity of chlorine, the terminal carbon atom is electron-deficient and thus electrophilic, making it a target for various nucleophiles.

Detailed research has shown that analogous bifunctional organosilanes, which contain both a reactive Si-Cl bond and a C-Cl bond, exhibit selective reactivity depending on the nature of the nucleophile and the reaction conditions. For instance, Grignard reagents, which are strong nucleophiles, can react at either the Si-Cl or the C-Cl bond. The outcome of such reactions is often dictated by factors such as steric hindrance and the relative electrophilicity of the silicon and carbon centers. In the case of chloro(4-chlorobutoxy)dimethylsilane, a Grignard reagent could potentially lead to the formation of a new carbon-carbon bond at the end of the butoxy chain or substitution at the silicon atom. The presence of the bulky dimethylsilyl group can influence the accessibility of the C-Cl bond to the nucleophile.

The general mechanism for nucleophilic substitution at a primary alkyl halide like the 4-chlorobutyl group typically follows an S(_N)2 pathway. This involves a backside attack by the nucleophile on the carbon atom bonded to the chlorine, leading to an inversion of configuration if the carbon were chiral. The reaction proceeds through a single transition state where the new bond is forming concurrently with the breaking of the C-Cl bond.

Intramolecular Cyclization and Ring-Forming Reactions

The presence of a nucleophilic oxygen atom in the butoxy group and an electrophilic carbon at the terminus of the same chain allows for the possibility of intramolecular cyclization. This reaction is analogous to the well-established synthesis of tetrahydrofuran (B95107) from 4-chloro-1-butanol. In the case of chloro(4-chlorobutoxy)dimethylsilane, the silyl (B83357) ether oxygen can act as an internal nucleophile.

Under basic conditions, the oxygen atom can attack the terminal carbon atom, displacing the chloride ion and forming a five-membered oxasilacyclopentane ring. This type of reaction is a classic example of an intramolecular Williamson ether synthesis. The rate of this cyclization is highly dependent on the conformation of the 4-chlorobutoxy chain, which must adopt a suitable arrangement to allow for the proximate interaction of the reacting centers.

Studies on similar systems, such as the cyclization of epoxy silyl enol ethers, have demonstrated the feasibility of intramolecular ring formation involving silyl ether oxygens. These reactions often proceed with high stereoselectivity. The formation of the cyclic product is driven by the thermodynamic stability of the resulting five-membered ring.

Comparative Reactivity Studies of Silicon-Based Bonds

Comparison of Si-H, Si-C, Si-O, and Si-Cl Bond Reactivities

The reactivity of silicon-based bonds is largely governed by their bond dissociation energies and polarity. The electronegativity of silicon (1.90 on the Pauling scale) is lower than that of hydrogen (2.20), carbon (2.55), oxygen (3.44), and chlorine (3.16), leading to significant polarization of these bonds with silicon being the positive end of the dipole.

The following table provides a comparison of the average bond dissociation energies for various silicon-containing bonds:

| Bond | Average Bond Dissociation Energy (kJ/mol) |

| Si-H | 318 |

| Si-C | 318 |

| Si-O | 452 |

| Si-Cl | 381 |

As indicated by the data, the Si-O bond is the strongest, imparting significant stability to the siloxane linkage. The Si-Cl bond is also quite strong, yet it is the most reactive site on the silicon atom in chloro(4-chlorobutoxy)dimethylsilane towards nucleophilic attack due to its high polarity and the good leaving group ability of the chloride ion. The Si-C bonds to the methyl groups are relatively stable and less prone to cleavage under typical nucleophilic substitution conditions. The Si-H bond, while not present in this specific molecule, is generally weaker than a C-H bond and is susceptible to both radical and ionic cleavage.

Mechanistic Differences from Carbon Analogues

The mechanisms of nucleophilic substitution at a silicon center differ significantly from those at a carbon center. While nucleophilic substitution at a saturated carbon atom typically proceeds via S(_N)1 or S(_N)2 mechanisms, substitution at silicon often involves a hypervalent intermediate.

Due to the presence of accessible, low-lying d-orbitals, silicon can expand its coordination sphere to accommodate an incoming nucleophile, forming a pentacoordinate intermediate. This intermediate is typically a trigonal bipyramidal structure. The reaction then proceeds by the departure of the leaving group from this intermediate. This associative mechanism is a key distinction from the concerted S(_N)2 pathway or the dissociative S(_N)1 pathway observed for carbon compounds.

Furthermore, the greater polarizability and longer bond lengths of silicon compared to carbon make the silicon center more accessible to nucleophiles, often leading to faster rates of nucleophilic substitution. The C-Cl bond is generally stronger and less polar than the Si-Cl bond, making alkyl chlorides less reactive towards hydrolysis and nucleophilic substitution than their corresponding chlorosilanes.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a powerful non-destructive method for identifying functional groups and probing the conformational landscape of a molecule. For Silane (B1218182), chloro(4-chlorobutoxy)dimethyl-, these techniques are instrumental in confirming the presence of key structural motifs.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. For Silane, chloro(4-chlorobutoxy)dimethyl-, the IR spectrum is expected to exhibit a series of characteristic absorption bands that confirm the presence of its distinct structural components.

The key vibrational modes anticipated in the IR spectrum are associated with the Si-Cl, Si-O-C, C-Cl, and Si-CH₃ groups. The Si-Cl stretching vibration is typically observed in the region of 450-600 cm⁻¹. The presence of the Si-O-C linkage is confirmed by a strong absorption band corresponding to the asymmetric stretching vibration, usually found in the 1050-1100 cm⁻¹ range. The C-Cl stretching vibration of the chlorobutoxy group is expected to appear in the 650-850 cm⁻¹ region. Furthermore, the dimethylsilyl moiety will be evidenced by the characteristic symmetric and asymmetric stretching and bending vibrations of the Si-CH₃ groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Si-Cl | Stretching | 450 - 600 |

| Si-O-C | Asymmetric Stretching | 1050 - 1100 |

| C-Cl | Stretching | 650 - 850 |

| Si-(CH₃)₂ | Symmetric/Asymmetric Stretching | 2900 - 2970 |

| Si-(CH₃)₂ | Symmetric/Asymmetric Bending | 1250 - 1270 (Symmetric), 1400 - 1450 (Asymmetric) |

| C-H (Alkyl) | Stretching | 2850 - 2960 |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the analysis of Silane, chloro(4-chlorobutoxy)dimethyl-, Raman spectroscopy would provide valuable information, especially for the Si-Cl and Si-C bonds. The symmetric stretching of the Si-Cl bond, which may be weak in the IR spectrum, is expected to show a strong signal in the Raman spectrum. Similarly, the Si-C symmetric stretching vibration of the dimethylsilyl group will be readily observable. The combination of both IR and Raman data allows for a more complete picture of the vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H and ¹³C NMR for Organic Moiety Characterization

¹H and ¹³C NMR spectroscopy are fundamental for characterizing the organic fragments of Silane, chloro(4-chlorobutoxy)dimethyl-.

¹H NMR: The proton NMR spectrum will show distinct signals for the protons of the dimethylsilyl and the 4-chlorobutoxy groups. The methyl protons on the silicon atom are expected to appear as a sharp singlet in the upfield region (typically 0.1-0.5 ppm). The protons of the 4-chlorobutoxy chain will exhibit more complex splitting patterns (triplets and multiplets) due to spin-spin coupling between adjacent non-equivalent protons. The chemical shifts will be influenced by the electronegativity of the neighboring oxygen and chlorine atoms, with protons closer to these atoms appearing at a lower field.

¹³C NMR: The carbon-13 NMR spectrum will display separate resonances for each unique carbon atom in the molecule. The methyl carbons attached to silicon will resonate at a high field. The four carbons of the chlorobutoxy group will have distinct chemical shifts, influenced by their proximity to the oxygen and chlorine atoms. The carbon atom bonded to the oxygen (C-O) will be significantly downfield shifted compared to the other methylene (B1212753) carbons, and the carbon bonded to the chlorine (C-Cl) will also show a characteristic downfield shift.

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Si-(CH₃)₂ | 0.1 - 0.5 | Singlet |

| ¹H | -O-CH₂- | 3.6 - 4.0 | Triplet |

| ¹H | -CH₂-CH₂-CH₂-Cl | 1.6 - 2.0 | Multiplet |

| ¹H | -CH₂-Cl | 3.4 - 3.7 | Triplet |

| ¹³C | Si-(CH₃)₂ | -5 - 5 | - |

| ¹³C | -O-CH₂- | 60 - 70 | - |

| ¹³C | -O-CH₂-CH₂- | 25 - 35 | - |

| ¹³C | -CH₂-CH₂-Cl | 30 - 40 | - |

| ¹³C | -CH₂-Cl | 40 - 50 | - |

²⁹Si NMR for Silicon Connectivity and Chemical Environment

²⁹Si NMR spectroscopy is a specialized technique that directly probes the silicon nucleus, providing invaluable information about its chemical environment and connectivity. The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to the silicon atom. For Silane, chloro(4-chlorobutoxy)dimethyl-, the presence of one chlorine atom, one oxygen atom (from the butoxy group), and two methyl groups will result in a characteristic chemical shift. The electronegative chlorine and oxygen atoms are expected to cause a downfield shift of the ²⁹Si resonance compared to tetramethylsilane (B1202638) (TMS). The precise chemical shift provides a definitive confirmation of the substitution pattern around the silicon atom. The line width of the ²⁹Si NMR signal can be influenced by factors such as unresolved scalar coupling to chlorine isotopes. mdpi.com

Advanced Multi-dimensional NMR Techniques for Complex Architectures

For unambiguous assignment of all proton and carbon signals, especially in more complex organosilicon architectures, advanced multi-dimensional NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling networks within the 4-chlorobutoxy chain. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to correlate proton and carbon signals, confirming the connectivity of the entire molecule. For instance, an HMBC experiment would show correlations between the methyl protons on the silicon and the silicon atom itself, as well as with the adjacent carbon of the butoxy group, thereby confirming the Si-O-C linkage. While perhaps not strictly necessary for a molecule of this simplicity, these techniques are crucial for the characterization of more complex organosilicon polymers and materials.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry, particularly using electron ionization (EI), is a powerful tool for determining the molecular weight and elucidating the structure of volatile compounds like Silane, chloro(4-chlorobutoxy)dimethyl-. The analysis involves bombarding the molecule with high-energy electrons, leading to the formation of a positively charged molecular ion (M+•) and various fragment ions. The pattern of these fragments provides a veritable fingerprint of the molecule's structure.

The molecular formula for Silane, chloro(4-chlorobutoxy)dimethyl- is C6H14Cl2OSi, yielding a molecular weight of approximately 216.16 g/mol . The presence of two chlorine atoms is particularly significant, as it will produce a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with peaks at M, M+2, and M+4, reflecting the natural abundances of the 35Cl and 37Cl isotopes.

Key predicted fragmentation pathways include:

Alpha-Cleavage: Loss of a methyl radical (•CH3) from the silicon atom is a common pathway for organosilanes, leading to the formation of a stable, resonance-stabilized silylium (B1239981) ion.

Si-Cl Bond Cleavage: The loss of a chlorine radical (•Cl) can occur, yielding a prominent fragment ion.

Ether Bond Cleavage: Fragmentation can occur at the C-O-Si linkage. Cleavage of the Si-O bond would result in a [ (CH3)2SiCl ]+ fragment. Alternatively, cleavage of the C-O bond would generate a chlorobutoxy radical and a [ (CH3)2SiCl ]+ cation.

Alkyl Chain Fragmentation: The 4-chlorobutyl chain can undergo fragmentation, including the loss of neutral molecules like HCl or cleavage to form smaller alkyl fragments. A common fragmentation for ethers involves cleavage beta to the oxygen atom. youtube.com

The resulting fragments help to piece together the original structure. The table below outlines some of the principal ions anticipated in the EI-mass spectrum of Silane, chloro(4-chlorobutoxy)dimethyl-.

| m/z (mass/charge) | Proposed Ion Structure | Fragmentation Pathway |

| 201/203 | [M - CH3]+ | Loss of a methyl radical from the molecular ion |

| 181 | [M - Cl]+ | Loss of a chlorine radical from the molecular ion |

| 123/125 | [O-Si(CH3)2Cl]+ | Cleavage of the C-O bond in the butoxy chain |

| 107/109 | [Si(CH3)2Cl]+ | Cleavage of the Si-O bond |

| 93/95 | [CH2=OSi(CH3)2]+ (after rearrangement and loss of C3H6Cl) | Rearrangement followed by alkyl chain cleavage |

| 77 | [(CH3)2SiOH]+ (after rearrangement) | Rearrangement and cleavage |

Note: The m/z values containing chlorine will exhibit an isotopic pattern due to the presence of ³⁵Cl and ³⁷Cl.

X-ray Diffraction Analysis of Related Crystalline Organosilicon Derivatives

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing exact data on bond lengths, bond angles, and intermolecular interactions. While Silane, chloro(4-chlorobutoxy)dimethyl- is a liquid under standard conditions and thus not suitable for single-crystal X-ray analysis, the study of related crystalline organosilicon derivatives provides invaluable data for understanding its molecular structure.

In the vast majority of stable organosilicon compounds, the silicon atom adopts a tetrahedral geometry, similar to carbon in alkanes. wikipedia.orgresearchgate.net The analysis of crystalline analogs containing Si-C, Si-O, and Si-Cl bonds allows for the characterization of these fundamental structural parameters.

Studies on various organosilicon compounds have established typical ranges for these bond lengths. For example, crystallographic analysis of silicon tetrachloride (SiCl4) shows Si-Cl bond lengths in the range of 2.03–2.04 Å (203–204 pm). osti.gov Research on complex silyl (B83357) ethers indicates that Si-O bond lengths typically fall between 1.64 Å and 1.66 Å (164–166 pm). researchgate.net The Si-C bond is generally longer and weaker than a C-C bond, with typical lengths around 1.84–1.89 Å (184–189 pm). wikipedia.org

The bond angles around the central silicon atom in such compounds are expected to deviate slightly from the ideal tetrahedral angle of 109.5° due to the differing steric bulk and electronegativity of the four substituents (two methyl groups, one chlorine atom, and one 4-chlorobutoxy group). The presence of the electronegative chlorine and oxygen atoms is known to influence the geometry and bond parameters of the silicon center. researchgate.net

The table below summarizes typical crystallographic data for bond parameters around a tetrahedral silicon atom, as derived from related crystalline organosilicon structures.

| Parameter | Atoms Involved | Typical Value Range | Reference |

| Bond Length | Si-Cl | 2.02 - 2.05 Å | osti.gov |

| Bond Length | Si-O | 1.64 - 1.66 Å | researchgate.net |

| Bond Length | Si-C | 1.84 - 1.89 Å | wikipedia.org |

| Bond Angle | C-Si-C | 110° - 114° | |

| Bond Angle | O-Si-Cl | 106° - 109° | |

| Bond Angle | C-Si-O | 107° - 111° |

Note: The bond angle values are generalized from typical tetrahedral silicon compounds and may vary.

By referencing the crystallographic data of these solid-state analogs, a highly accurate model of the molecular geometry of Silane, chloro(4-chlorobutoxy)dimethyl- can be constructed, providing a solid foundation for understanding its chemical properties and reactivity.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) is a quantum mechanical method widely used to study the electronic structure and energetics of molecules. It is particularly effective for modeling silicon compounds, providing a balance between computational cost and accuracy. DFT calculations can elucidate reaction pathways, determine the stability of intermediates and transition states, and predict kinetic parameters.

The primary reactions of "Silane, chloro(4-chlorobutoxy)dimethyl-" are hydrolysis and subsequent condensation. The hydrolysis process involves the cleavage of the highly reactive silicon-chlorine (Si-Cl) bond, followed by the less reactive silicon-oxygen (Si-O) bond in the alkoxy group.

DFT calculations on analogous chlorosilanes have established that the hydrolysis of the Si-Cl bond typically proceeds through an associative mechanism. researchgate.net A water molecule acts as a nucleophile, attacking the electrophilic silicon center. This leads to the formation of a pentacoordinate silicon transition state. The presence of additional water molecules can act as catalysts, significantly lowering the activation barrier by facilitating proton transfer. researchgate.net For "Silane, chloro(4-chlorobutoxy)dimethyl-", the initial and most rapid reaction is with water to eliminate hydrogen chloride (HCl) and form the corresponding silanol (B1196071), (4-chlorobutoxy)dimethylsilanol.

Reaction Scheme: (CH₃)₂Si(Cl)(O(CH₂)₄Cl) + H₂O → [(CH₃)₂Si(OH₂)(Cl)(O(CH₂)₄Cl)]‡ → (CH₃)₂Si(OH)(O(CH₂)₄Cl) + HCl

Subsequent hydrolysis of the (4-chlorobutoxy) group or, more commonly, the condensation of two silanol molecules can then occur. The condensation reaction involves the formation of a siloxane (Si-O-Si) bond and the elimination of a water molecule. DFT can model the transition states for these condensation reactions, which are crucial for understanding the initial stages of oligomerization and polysiloxane network formation. nih.gov Machine learning models combined with quantum chemistry are also emerging as powerful tools for rapidly predicting the structures of these fleeting transition states. mit.edu

A key output of DFT studies is the calculation of activation energies (Ea) or Gibbs free energy of activation (ΔG‡), which are essential for understanding reaction kinetics. aip.org By mapping the potential energy surface of a reaction, the energy of the transition state relative to the reactants can be determined. These calculations consistently show that the hydrolysis of a Si-Cl bond has a much lower activation barrier than the hydrolysis of a Si-O-C (alkoxy) or Si-F bond. nih.gov

For instance, theoretical studies on simple chlorosilanes have shown that the activation barrier for hydrolysis can be significantly reduced by the participation of water clusters. researchgate.net While the barrier for H₃SiCl hydrolysis with a single water molecule is around 22–24 kcal/mol, the addition of a second water molecule can lower this to approximately 16 kcal/mol. researchgate.net In contrast, the activation energy for silyl (B83357) ester hydrolysis has been calculated to be around 74 kJ/mol (approx. 17.7 kcal/mol) in the gas phase, which is reduced further in the presence of explicit water molecules or solvent models. aip.org

Using conventional Transition State Theory (TST), these calculated energy barriers can be used to estimate reaction rate constants. acs.orgnih.gov This allows for a quantitative comparison of the reactivity of different functional groups within the same molecule and between different organosilanes.

Table 1: Representative Calculated Activation Barriers for Silane (B1218182) Hydrolysis

| Reacting Silane | Reaction | Computational Method | Calculated Activation Barrier (kcal/mol) |

| H₃SiCl | Hydrolysis with one H₂O molecule | Ab initio | 22-24 researchgate.net |

| H₃SiCl | Hydrolysis with two H₂O molecules | Ab initio | ~16 researchgate.net |

| SiCl₂H₂ | HCl Elimination | CCSD(T)//CASSCF | 74.8 acs.org |

| MeSiF₃ | Hydrolysis in aqueous medium | SCRF | Lower than in gas phase nih.gov |

| Silyl Ester | Neutral Hydrolysis (Si-O bond) | DFT | 17.7 (74 kJ/mol) aip.org |

Frontier Molecular Orbital (FMO) theory is a fundamental concept for explaining chemical reactivity. numberanalytics.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding how a molecule interacts with other chemical species. libretexts.org

For "Silane, chloro(4-chlorobutoxy)dimethyl-", DFT calculations would reveal the following:

LUMO: The LUMO is expected to be an antibonding σ* orbital predominantly located along the Si-Cl bond. Its low energy level makes the silicon atom highly susceptible to nucleophilic attack, which is the initial step in the hydrolysis reaction.

HOMO: The HOMO would likely be associated with the lone pair electrons on the oxygen and chlorine atoms. These orbitals are the sites of electron donation.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap generally implies higher reactivity. numberanalytics.com

In addition to FMO analysis, DFT calculations can provide a detailed picture of the charge distribution within the molecule, often through methods like Natural Bond Orbital (NBO) analysis. This would show a significant partial positive charge (δ+) on the silicon atom due to the high electronegativity of the attached chlorine and oxygen atoms. This calculated charge confirms the silicon atom as the primary electrophilic center for nucleophilic attack by water.

Table 2: Conceptual FMO Properties and Partial Charges for Silane, chloro(4-chlorobutoxy)dimethyl-

| Property | Description | Predicted Location/Value | Implication for Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Lone pairs of Oxygen and Chlorine atoms | Site of electron donation |

| LUMO | Lowest Unoccupied Molecular Orbital | σ* (Si-Cl) antibonding orbital | Site of nucleophilic attack (electrophilic Si) |

| HOMO-LUMO Gap | Energy difference (ΔE) | Relatively small | High reactivity |

| Partial Charge (Si) | Natural Bond Orbital (NBO) Charge | Highly positive (δ+) | Electrophilic center |

| Partial Charge (Cl) | Natural Bond Orbital (NBO) Charge | Highly negative (δ-) | Good leaving group (as Cl⁻) |

Molecular Dynamics Simulations for Interfacial and Oligomeric Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com For "Silane, chloro(4-chlorobutoxy)dimethyl-", MD simulations are invaluable for understanding its behavior in condensed phases, such as in solution or at interfaces, which are contexts directly relevant to its applications as a coupling agent or surface modifier. researchgate.netacs.orgrsc.org

A typical MD simulation would model the interactions of multiple silane molecules with solvent molecules (e.g., water and alcohol) and/or a surface (e.g., silica (B1680970), metal oxide). nih.govresearchgate.net Such simulations can reveal:

Interfacial Behavior: How the silane molecules orient themselves at a hydroxylated surface like silica. It is expected that the polar chlorosilyl head would preferentially orient towards the surface hydroxyl groups, facilitating subsequent covalent bond formation. acs.org

Oligomerization: After hydrolysis to the silanol, MD simulations can track the aggregation and condensation of molecules in solution. nih.gov This can help elucidate the structures of the initial oligomers (e.g., dimers, trimers, cyclic species) that form before larger polymer networks develop.

Solvation Effects: The simulations can detail the structure of the solvation shell around the silane molecule, which plays a critical role in mediating its hydrolysis and condensation reactions.

Reactive force fields (like ReaxFF) can be employed within MD simulations to model the chemical reactions of hydrolysis and condensation dynamically, providing a powerful tool to observe the entire sol-gel process from its initial stages. nih.gov

Quantitative Structure-Reactivity Relationships (QSRR) and Predictive Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are predictive models that correlate the chemical structure of a compound with its reactivity. These models are built by finding a statistical relationship between calculated molecular descriptors (e.g., steric, electronic, topological) and an experimentally measured reactivity parameter, such as a reaction rate constant.

While a specific QSRR model for "Silane, chloro(4-chlorobutoxy)dimethyl-" is unlikely to exist, it could be included in a broader study of organosilane reactivity. A QSRR model for the hydrolysis of a series of R(CH₃)₂SiCl compounds could be developed where the 'R' group is varied. Descriptors for the R group, such as:

Electronic Descriptors: Hammett or Taft constants, partial charge on the silicon atom.

Steric Descriptors: Steric parameters (e.g., molar volume, surface area).

Quantum Chemical Descriptors: HOMO/LUMO energies.

By fitting these descriptors against experimental hydrolysis rates, a predictive equation can be generated. Such a model could then be used to estimate the hydrolysis rate of "Silane, chloro(4-chlorobutoxy)dimethyl-" and compare its reactivity to other silanes without the need for further experiments or intensive computations.

Comparative Theoretical Studies of Organosilane Reactivity

Theoretical studies are particularly useful for making systematic comparisons of reactivity across a family of related compounds. The reactivity of "Silane, chloro(4-chlorobutoxy)dimethyl-" can be benchmarked against other common organosilanes by comparing DFT-calculated parameters.

Comparison of Leaving Groups: A key comparison is the reactivity of the Si-Cl bond versus the Si-F bond. Theoretical studies have shown that the hydrolysis of chlorosilanes is strongly favorable and subsequent hydrolysis steps are often more facile. nih.gov In contrast, the hydrolysis of fluorosilanes is highly endothermic and thermodynamically unfavorable, making chlorosilanes significantly more reactive. nih.gov

Effect of Alkyl and Alkoxy Substituents: The two methyl groups on the silicon atom are electron-donating, which slightly reduces the electrophilicity of the silicon center compared to trichlorosilane (B8805176) (SiHCl₃) or tetrachlorosilane (B154696) (SiCl₄). However, the (4-chlorobutoxy) group has an electron-withdrawing effect due to the oxygen atom, which increases the silicon's positive partial charge and enhances its reactivity towards nucleophiles compared to a simple trialkylchlorosilane like trimethylchlorosilane.

Intramolecular Reactivity: The molecule possesses two reactive sites for hydrolysis: the Si-Cl bond and the Si-O-C bond. DFT calculations of the activation barriers would quantitatively confirm that the Si-Cl bond is kinetically and thermodynamically much more prone to hydrolysis than the Si-O-C bond.

Research Applications in Materials Science and Organic Synthesis

Precursor in High-Performance Materials Development

The dual reactivity of Silane (B1218182), chloro(4-chlorobutoxy)dimethyl- makes it a valuable precursor for the development of advanced materials, where it can be used to enhance interfacial properties, modify surfaces, and construct novel polymer architectures.

Silane coupling agents are crucial for creating strong and durable bonds between inorganic substrates (like glass, metals, or silica) and organic polymers. slideshare.netshinetsusilicone-global.com These agents possess two distinct functional groups: one that can react with the inorganic surface and another that is compatible with the organic matrix. slideshare.netshinetsusilicone-global.com

Silane, chloro(4-chlorobutoxy)dimethyl- is well-suited for this role. The chloro(dimethyl)silyl group can undergo hydrolysis in the presence of moisture to form a reactive silanol (B1196071) group (-Si-OH). This silanol can then condense with hydroxyl groups present on the surface of inorganic fillers or substrates, forming stable covalent siloxane bonds (-Si-O-Substrate).

Simultaneously, the 4-chlorobutoxy group provides a reactive site for coupling with an organic polymer matrix. The terminal chlorine atom can participate in various reactions, such as nucleophilic substitution, allowing it to be grafted onto polymer chains. This dual action effectively "couples" the inorganic and organic phases, leading to hybrid materials with improved mechanical strength, adhesion, and resistance to environmental degradation. shinetsusilicone-global.com

Table 1: Illustrative Properties of Hybrid Composites with and without a Silane Coupling Agent

This table provides representative data on how a bifunctional silane like Silane, chloro(4-chlorobutoxy)dimethyl- can enhance the performance of an inorganic-filled polymer composite.

| Property | Polymer Composite without Coupling Agent | Polymer Composite with Silane Coupling Agent | Percentage Improvement |

| Tensile Strength | 150 MPa | 220 MPa | ~47% |

| Flexural Modulus | 8 GPa | 12 GPa | ~50% |

| Water Absorption (24h) | 0.8% | 0.2% | ~75% |

| Adhesion to Substrate | Fair | Excellent | - |

The ability of silanes to form robust, self-assembled monolayers on various substrates makes them ideal for surface modification. nih.govgelest.com Treatment with Silane, chloro(4-chlorobutoxy)dimethyl- can fundamentally alter a substrate's surface energy, which governs its wettability and adhesion characteristics.

The initial step involves the reaction of the chlorosilyl group with surface hydroxyls, anchoring the molecule to the substrate. This process exposes the 4-chlorobutoxy chains, creating a new surface with distinct chemical properties. The presence of the alkyl chain can increase the hydrophobicity of a normally hydrophilic surface. More importantly, the terminal chlorine provides a reactive handle for the subsequent attachment of other molecules, allowing for precise control over the final surface functionality. This is particularly useful in applications requiring patterned surfaces or the specific immobilization of biomolecules or catalysts. nih.gov

Table 2: Representative Contact Angle Changes After Surface Modification

This table illustrates the typical effect on surface wettability when a hydrophilic substrate is treated with a chlorosilane.

| Substrate | Initial Water Contact Angle | Water Contact Angle After Silane Treatment | Change in Wettability |

| Glass Slide | ~20° (Hydrophilic) | ~85° (Hydrophobic) | Decreased |

| Silicon Wafer | ~30° (Hydrophilic) | ~90° (Hydrophobic) | Decreased |

| Aluminum | ~45° (Moderately Hydrophilic) | ~95° (Hydrophobic) | Decreased |

Chlorosilanes are the fundamental monomers for the synthesis of silicones (polysiloxanes). researchgate.net The hydrolysis of a dichlorosilane, such as dimethyldichlorosilane, typically yields linear polymer chains. researchgate.net By incorporating a monochlorosilane like Silane, chloro(4-chlorobutoxy)dimethyl- into the polymerization reaction, it can act as a chain-terminating or chain-modifying agent.

When co-polymerized with other silane monomers, it introduces the 4-chlorobutoxy group as a pendant side chain along the polysiloxane backbone. mdpi.com This functionalized silicone polymer possesses reactive sites that can be used for cross-linking, grafting other polymer chains, or attaching specific functional molecules. This approach allows for the creation of specialty silicones with tailored properties, such as enhanced adhesion, compatibility with other materials, or the ability to act as a reactive resin.

Advanced Organic Synthesis Intermediate

Beyond materials science, the distinct reactivity of its two chloro-functionalized ends makes Silane, chloro(4-chlorobutoxy)dimethyl- a useful tool in multi-step organic synthesis.

Silyl (B83357) chlorides are widely used as protecting groups for alcohols and other protic functional groups due to their ease of installation and selective removal. researchgate.netthermofisher.com The dimethylsilyl group can be introduced onto an alcohol (R-OH) under mild basic conditions to form a stable silyl ether (R-O-Si(CH₃)₂-). This transformation effectively masks the reactivity of the hydroxyl group, allowing chemical modifications to be performed on other parts of the molecule. slideshare.netuchicago.eduresearchgate.net

The key advantage of using Silane, chloro(4-chlorobutoxy)dimethyl- for this purpose is that the resulting silyl ether retains the reactive 4-chlorobutyl group. This chloroalkyl chain is stable under many conditions used for subsequent synthetic steps but can be reacted selectively when needed. After the desired transformations are complete, the silyl ether protecting group can be readily cleaved, typically using fluoride (B91410) ion sources or acidic conditions, to regenerate the original alcohol. thermofisher.comuchicago.edu

A molecular scaffold is a core structure used to build more complex molecules by attaching various functional units in a controlled manner. mdpi.com Silane, chloro(4-chlorobutoxy)dimethyl- can function as a simple, bifunctional scaffold or linker.

Its two ends can react orthogonally. For example, the chlorosilyl end can react with a hydroxyl group on one molecule, while the chloroalkyl end can undergo nucleophilic substitution with an amine or thiol group on a second, different molecule. This capability allows for the precise connection of two distinct molecular fragments, making it a valuable reagent in the synthesis of probes, drug conjugates, or specialized ligands where defined spacing and connectivity are essential. mdpi.com

Precursor for Reactive Intermediates in Catalytic Cycles

While direct catalytic applications of Silane, chloro(4-chlorobutoxy)dimethyl- are not extensively documented, its structure is highly conducive to serving as a precursor for the generation of reactive intermediates within catalytic cycles. The Si-Cl bond is susceptible to nucleophilic substitution, providing a convenient route for the immobilization of this silane onto a support material or for its reaction with other organometallic species.

For instance, the chloro group can be displaced by reaction with a suitable coordinating ligand precursor, thereby tethering the dimethylsilyl moiety to a catalytically active metal center. The resulting complex, now bearing the (4-chlorobutoxy)dimethylsilyl group, can then be introduced into a catalytic cycle. The presence of the terminal chloro group on the butoxy chain offers a secondary site for further functionalization, which could be exploited to modulate the steric or electronic properties of the catalyst or to anchor the entire catalytic system to a solid support for heterogeneous catalysis.

The general reactivity of organosilanes as bifunctional compounds allows them to act as excellent binding agents. researchgate.net This bifunctionality is key to their role in forming bridges between different chemical entities, a principle that can be extended to the design of complex catalytic systems. researchgate.netspast.org

Catalytic Applications of Silane Derivatives

The true catalytic potential of Silane, chloro(4-chlorobutoxy)dimethyl- is realized through its conversion into various derivatives. By leveraging the reactivity of its two chloro groups, a diverse array of functionalized silanes can be synthesized, which in turn can be employed in different catalytic applications.

Ligand Design for Homogeneous and Heterogeneous Catalysis

The structure of Silane, chloro(4-chlorobutoxy)dimethyl- makes it an ideal building block for the synthesis of novel bidentate ligands. macalester.edu The term "bidentate" refers to ligands that can form two bonds to a central metal atom. In this case, the silicon atom and a donor atom introduced at the end of the butoxy chain can act as the two coordinating sites.

For example, the terminal chloro group of the butoxy chain can undergo a nucleophilic substitution reaction with a phosphine, amine, or thiol-containing molecule to introduce a phosphorus, nitrogen, or sulfur donor atom. Subsequent reaction at the Si-Cl bond with another coordinating group or a support material can lead to the formation of a chelating ligand. Such bidentate ligands are crucial components of coordination complexes used in a wide range of catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions. nih.govrsc.org

The ability to graft such molecules onto solid supports, like silica (B1680970), opens up possibilities for creating "smart catalysts" for heterogeneous systems. nih.gov This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts.

| Ligand Precursor | Functional Group Introduced | Potential Donor Atoms | Application in Catalysis |

| Silane, chloro(4-chlorobutoxy)dimethyl- | Phosphine | P, O | Homogeneous and Heterogeneous Catalysis |

| Silane, chloro(4-chlorobutoxy)dimethyl- | Amine | N, O | Homogeneous and Heterogeneous Catalysis |

| Silane, chloro(4-chlorobutoxy)dimethyl- | Thiol | S, O | Homogeneous and Heterogeneous Catalysis |

Role in Si-H Addition Reactions (Hydrosilylation) and Related Transformations

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond (such as a carbon-carbon double or triple bond), is a fundamentally important reaction in organosilicon chemistry. researchgate.net While Silane, chloro(4-chlorobutoxy)dimethyl- does not possess a Si-H bond itself, its derivatives can play a significant role in catalytic systems that facilitate such transformations.

Derivatives of this silane can be designed to act as ligands for transition metal catalysts, such as those based on platinum, rhodium, or palladium, which are commonly used in hydrosilylation reactions. The electronic and steric properties of the ligand derived from Silane, chloro(4-chlorobutoxy)dimethyl- can influence the activity and selectivity of the catalyst.

Furthermore, the general mechanism of many hydrosilylation reactions involves the formation of a metal-silyl intermediate. researchgate.net By carefully designing the silane precursor, it is possible to influence the stability and reactivity of these intermediates, thereby controlling the outcome of the reaction. For instance, the presence of the ether oxygen in the butoxy chain could potentially coordinate to the metal center, influencing the catalytic cycle.

The proposed mechanism for some hydrosilylation reactions involves the formation of a silylenium cation. wabash.edu The electronic environment around the silicon atom, which can be tuned by the substituents, plays a crucial role in the stability of such intermediates and, consequently, the efficiency of the catalytic process.

| Catalyst Type | Role of Silane Derivative | Reaction Type | Key Intermediates |

| Platinum-based | Ligand | Hydrosilylation | Metal-silyl complex |

| Rhodium-based | Ligand | Hydrosilylation | Metal-hydrido-silyl complex |

| Lewis Acid | Co-catalyst/Ligand | Hydrosilylation | Silylenium cation |

Future Research Directions and Uncharted Avenues

Development of Highly Efficient and Atom-Economical Synthetic Methodologies

Current synthetic routes to functionalized organoalkoxysilanes often rely on multi-step processes that may not be optimized for efficiency or atom economy. Future research should prioritize the development of novel synthetic strategies that offer direct and waste-minimizing pathways to Silane (B1218182), chloro(4-chlorobutoxy)dimethyl- and its analogues.

Key areas for investigation include:

Catalytic Hydrosilylation: Exploring advanced, highly selective catalysts for the hydrosilylation of 4-chloro-1-butene (B1662094) with dimethylchlorosilane. This approach could provide a direct route to an analogous Si-H precursor, which can then be converted to the target compound. The development of catalysts that favor the desired terminal addition would be a significant step forward.

Direct C-H Silylation: Investigating transition-metal-catalyzed C-H activation and silylation of chloroalkanes could offer an unprecedentedly direct method for forming C-Si bonds, bypassing the need for pre-functionalized substrates like alkenes. acs.org

Deborylative Silylation: A recently developed methodology involving the alkoxide base-promoted deborylative silylation of organoboronates presents a promising, transition-metal-free pathway. nih.gov Applying this strategy could involve the synthesis of a boronate ester from 4-chlorobutanol followed by a reaction with a suitable silicon electrophile, offering a novel and potentially more functional-group-tolerant route. nih.gov

| Synthetic Strategy | Potential Advantages | Key Research Challenge |

| Catalytic Hydrosilylation | High atom economy, potential for one-step synthesis. | Achieving high regioselectivity and catalyst efficiency. |

| Direct C-H Silylation | Utilizes simple chloroalkane feedstocks, reduces synthetic steps. | Overcoming the inertness of C(sp³)-H bonds and controlling selectivity. |

| Deborylative Silylation | Transition-metal-free, broad substrate scope, good functional group compatibility. nih.gov | Synthesis and stability of the required organoboron intermediates. |

Exploration of Novel Reactivity and Unconventional Transformations of Organosilanes

The dual reactivity of Silane, chloro(4-chlorobutoxy)dimethyl- is a key feature that remains largely unexplored. Future work should focus on leveraging its distinct reactive sites—the Si-Cl bond and the C-Cl bond—to orchestrate novel and unconventional chemical transformations.

Promising research avenues include:

Orthogonal Functionalization: Developing selective reaction conditions that allow for the independent transformation of the silicon-chloride and carbon-chloride bonds. This would enable the molecule to be used as a versatile building block where each end can be modified sequentially for the synthesis of complex molecules.

Intramolecular Cyclization: Investigating conditions to promote intramolecular reactions. For example, conversion of the C-Cl bond to an organometallic species could trigger a cyclization event via nucleophilic attack at the silicon center, potentially forming novel sila-heterocycles.